

# Application Notes and Protocols: UNC0379 TFA Administration in Xenograft Models

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Compound of Interest		
Compound Name:	UNC0379 TFA	
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### Introduction

UNC0379 is a selective, substrate-competitive small molecule inhibitor of the lysine methyltransferase SETD8 (also known as KMT5A).[1] SETD8 is the sole enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1), a key epigenetic modification involved in the regulation of diverse cellular processes, including cell cycle progression, DNA damage response, and gene expression.[2][3] Dysregulation of SETD8 activity has been implicated in the pathogenesis of various cancers, including glioblastoma, ovarian cancer, and endometrial cancer, making it an attractive therapeutic target.[2][4][5] UNC0379 is typically synthesized as a trifluoroacetic acid (TFA) salt.[3] While TFA is a common counterion for purified small molecules, its potential biological effects should be considered in in vivo studies. [6] These application notes provide detailed protocols for the administration of UNC0379 in xenograft models, summarize key quantitative data, and illustrate the underlying signaling pathway and experimental workflows.

# Data Presentation In Vitro Activity of UNC0379



Parameter	Value	Cell Line/Assay Condition	Reference
IC50	7.3 μΜ	Cell-free radioactive methyltransferase assay	[1]
IC50	7.9 μΜ	KMT5A inhibition	[7]
IC50	0.39 - 3.20 μΜ	HGSOC cell proliferation	[8]
Kd	18.3 μΜ	Isothermal Titration Calorimetry (ITC)	[3]

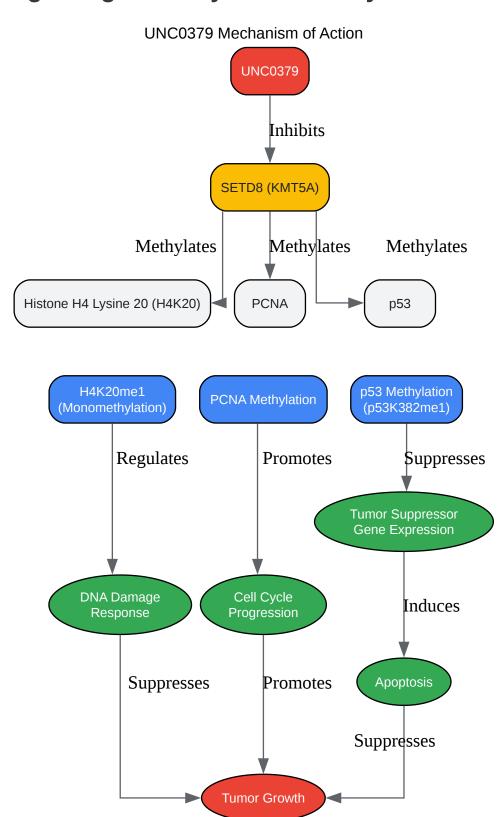
In Vivo Pharmacokinetics and Efficacy of UNC0379

Parameter	Value	Animal Model	Dosing and Administration	Reference
Oral Bioavailability	~35%	CD-1 mice	Single oral dose of 50 mg/kg	[7]
Cmax (Oral)	~0.8 μM	CD-1 mice	Single oral dose of 50 mg/kg	[7]
Tmax (Oral)	~1 hour	CD-1 mice	Single oral dose of 50 mg/kg	[7]
Tumor Growth Inhibition	Virtual abrogation of growth (in combination with adavosertib)	U251 glioblastoma xenograft in CD1 nude mice	UNC0379 administered orally	[4][5]
Tumor Growth Inhibition	Significant reduction	OVCAR3 ovarian cancer xenograft in nude mice	50 mg/kg, oral gavage, once daily for 21 days	[7]

## **Signaling Pathway and Experimental Workflow**



### **SETD8 Signaling Pathway Inhibition by UNC0379**



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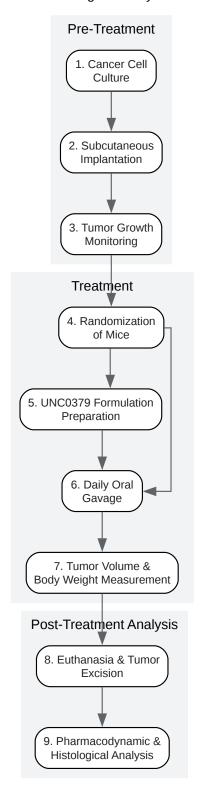


Caption: UNC0379 inhibits SETD8, leading to downstream effects on cell cycle and tumor growth.

# General Workflow for UNC0379 Administration in a Subcutaneous Xenograft Model



#### UNC0379 Xenograft Study Workflow



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